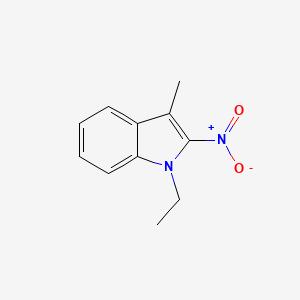
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.293 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of L-selectride in anhydrous tetrahydrofuran to achieve stereoselective synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in chemical reactions or biological systems. In chemical reactions, it may act as a nucleophile or electrophile, while in biological systems, it may interact with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: Another similar compound with different substituents on the piperidine ring.
Uniqueness
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11-/m1/s1 |
InChI-Schlüssel |
YSHFQGLESIRPQQ-LDYMZIIASA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CC1(C)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


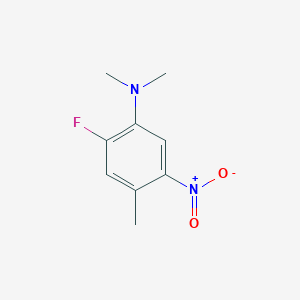
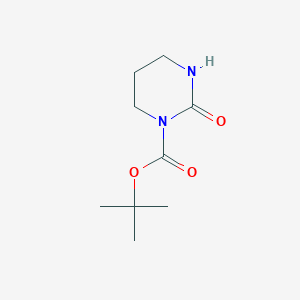



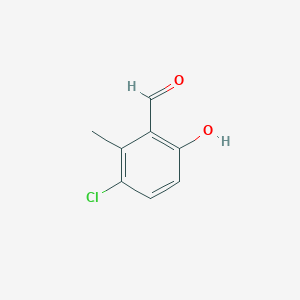
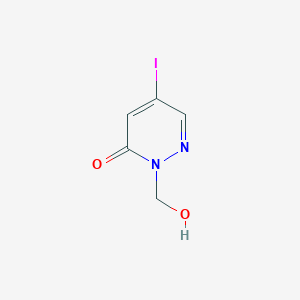

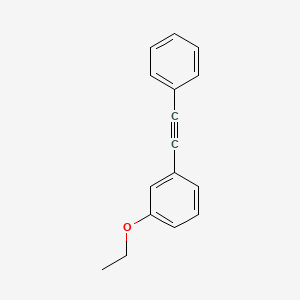
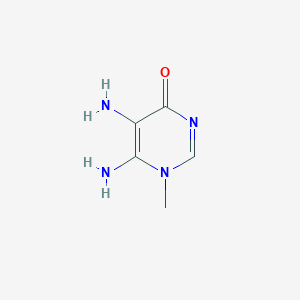

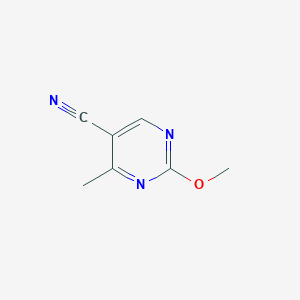
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
